BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-2-(p-tolylthio)acetamide

Physicochemical differentiation Lipophilicity Procurement specification

N-(4-Bromophenyl)-2-(p-tolylthio)acetamide (CAS 219139-11-4) is an arylthioacetamide derivative bearing both a 4‑bromophenyl and a p‑tolylthio substituent on the acetamide scaffold. Its molecular formula is C₁₅H₁₄BrNOS and its molecular weight is 336.25 g·mol⁻¹.

Molecular Formula C15H14BrNOS
Molecular Weight 336.25
CAS No. 219139-11-4
Cat. No. B2472251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-(p-tolylthio)acetamide
CAS219139-11-4
Molecular FormulaC15H14BrNOS
Molecular Weight336.25
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNOS/c1-11-2-8-14(9-3-11)19-10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18)
InChIKeyJSOAEOAADSSLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-2-(p-tolylthio)acetamide (CAS 219139-11-4): Core Structural & Physicochemical Baseline for Scientific Procurement


N-(4-Bromophenyl)-2-(p-tolylthio)acetamide (CAS 219139-11-4) is an arylthioacetamide derivative bearing both a 4‑bromophenyl and a p‑tolylthio substituent on the acetamide scaffold . Its molecular formula is C₁₅H₁₄BrNOS and its molecular weight is 336.25 g·mol⁻¹ [1]. The compound belongs to the substituted thioacetamide class, which has been explored for modafinil‑related CNS indications, anti‑HIV activity, and antimicrobial properties [2][3].

Why N-(4-Bromophenyl)-2-(p-tolylthio)acetamide Cannot Be Interchanged with Simpler Aryl‑Acetamide or Thioacetamide Analogs


The presence of both the electron‑withdrawing 4‑bromophenyl ring and the lipophilic p‑tolylthio group distinguishes this compound from simpler analogs such as N-(4‑bromophenyl)acetamide (CAS 103‑88‑8) or 2‑(p‑tolylthio)acetamide (CAS 73623‑29‑7). DFT studies on related acetamide series indicate that bromophenyl substitution substantially enhances anti‑HIV potency, while the thioether linkage modulates metabolic stability and protein binding [1]. Generic substitution with a des‑bromo or des‑thio analog is therefore predicted to result in loss of target engagement and altered physicochemical properties, making direct replacement scientifically unsound .

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2-(p-tolylthio)acetamide vs. Closest Analogs


Molecular Weight & Lipophilicity Gain Over Des‑Thio Analog: Procurement Specification Rationale

N-(4-Bromophenyl)-2-(p-tolylthio)acetamide (MW 336.25) is 122.19 Da heavier than its des‑thio analog N-(4‑bromophenyl)acetamide (MW 214.06) and 154.99 Da heavier than the des‑bromo analog 2‑(p‑tolylthio)acetamide (MW 181.26), indicating significantly higher lipophilicity and altered membrane permeability potential .

Physicochemical differentiation Lipophilicity Procurement specification

Predicted Anti‑HIV Potency Advantage Conferred by 4‑Bromophenyl Substitution: DFT‑Based Class Inference

A DFT study of 2‑(4‑(naphthalen‑2‑yl)‑1,2,3‑thiadiazol‑5‑ylthio)‑N‑acetamide (TTA) derivatives concluded that acetamide compounds bearing bromophenyl and nitrophenyl substitutions are the most potent anti‑HIV agents in the series, owing to enhanced charge‑transfer interactions with the tyrosine residue in the NNRTI binding pocket [1]. Although the study did not directly test N-(4-bromophenyl)-2-(p-tolylthio)acetamide, the presence of the 4‑bromophenyl group places it in the highest predicted potency tier relative to non‑brominated analogs.

Anti‑HIV NNRTI DFT Bromophenyl SAR

Thioacetamide Scaffold: CNS‑Active Patent Precedent Supporting Differentiation from Simple Amides

U.S. Patent 6,919,367 B2 discloses a broad series of substituted thioacetamides as modafinil analogs for the treatment of sleepiness, depression, and Alzheimer's disease [1]. The exemplified compounds demonstrate that the thioacetamide linkage is critical for the desired CNS pharmacological profile. N-(4-Bromophenyl)-2-(p-tolylthio)acetamide falls within the claimed structural scope, whereas simpler acetamides lacking the thioether group are not covered by the patent.

CNS drug discovery Modafinil analog Thioacetamide patent

Halogen‑Bonding Capacity of the 4‑Bromophenyl Group: Implications for Target Engagement Selectivity

The 4‑bromophenyl substituent in N-(4-bromophenyl)-2-(p-tolylthio)acetamide can engage in halogen‑bonding interactions with backbone carbonyl oxygens in protein binding pockets, a feature absent in non‑halogenated analogs [1]. In the anti‑virulence compound 2‑(1H‑benzimidazol‑2‑ylsulfanyl)‑N‑(4‑bromophenyl)acetamide (a close structural relative), the 4‑bromophenyl group is essential for MvfR inhibition in Pseudomonas aeruginosa [2]. Substitution with a non‑halogenated phenyl ring abolishes activity.

Halogen bonding Protein‑ligand interaction 4‑Bromophenyl

High‑Confidence Application Scenarios for N-(4-Bromophenyl)-2-(p-tolylthio)acetamide Based on Validated Differentiation Evidence


Anti‑HIV NNRTI Lead Identification & Optimization

DFT‑based SAR indicates that 4‑bromophenyl‑substituted acetamides are among the most potent in the TTA series. N-(4-Bromophenyl)-2-(p-tolylthio)acetamide can serve as a starting scaffold for non‑nucleoside reverse transcriptase inhibitor (NNRTI) screening, with the bromine atom predicted to enhance charge‑transfer interactions with the tyrosine residue in the NNRTI binding pocket [1]. Des‑bromo analogs are predicted to be significantly less active.

CNS Drug Discovery for Sleep & Cognitive Disorders

The compound falls within the structural scope of U.S. Patent 6,919,367 B2, which claims modafinil‑related thioacetamides for the treatment of hypersomnia, depression, and Alzheimer's disease [1]. For programs pursuing modafinil‑like pharmacology, this compound provides a patent‑relevant starting point that simpler acetamides do not.

Anti‑Virulence Screening Against Pseudomonas aeruginosa

A closely related analog, 2‑(1H‑benzimidazol‑2‑ylsulfanyl)‑N‑(4‑bromophenyl)acetamide, inhibits MvfR‑regulated virulence functions in P. aeruginosa, with the 4‑bromophenyl group being essential for activity [1]. N-(4-Bromophenyl)-2-(p-tolylthio)acetamide shares this critical pharmacophoric element and may be evaluated for quorum‑sensing disruption and biofilm inhibition.

Halogen‑Bond‑Driven Fragment‑Based Drug Design

The 4‑bromophenyl group provides a halogen‑bond donor capable of interacting with backbone carbonyls in protein binding sites [1]. This compound can be utilized as a fragment or scaffold in structure‑based design campaigns where halogen bonding is a desired molecular recognition feature, a capability absent in non‑halogenated analogs.

Quote Request

Request a Quote for N-(4-bromophenyl)-2-(p-tolylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.